molecular formula C22H22N4O2S2 B2610013 2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704539-33-2

2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2610013
CAS No.: 1704539-33-2
M. Wt: 438.56
InChI Key: UFLGNNKDIPACEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone features a complex heterocyclic architecture. Its structure includes:

  • Piperidine ring: A six-membered amine ring substituted with a methyl group.
  • Oxadiazole-thiophene unit: The methyl group on the piperidine connects to a 1,2,4-oxadiazole ring, which is further substituted with a thiophene group. Oxadiazoles are known bioisosteres for ester or amide groups, enhancing metabolic stability .
  • Ethanone backbone: A ketone group bridges the indole-thio and piperidine-oxadiazole-thiophene components.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c27-21(14-30-19-11-23-18-6-2-1-5-17(18)19)26-8-3-4-15(12-26)10-20-24-22(25-28-20)16-7-9-29-13-16/h1-2,5-7,9,11,13,15,23H,3-4,8,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGNNKDIPACEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that integrates several heterocyclic components, specifically indole, thiophene, and oxadiazole. These structural features suggest significant potential for diverse biological activities, including anticancer properties.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyDescription
Molecular Formula C25H26N4O2S
Molecular Weight 446.57 g/mol
IUPAC Name 2-(1H-indol-3-ylsulfanyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone

The presence of the indole and oxadiazole moieties is particularly noteworthy due to their established pharmacological profiles.

Biological Activity Overview

Research indicates that compounds containing indole and oxadiazole structures exhibit a variety of biological activities:

  • Anticancer Activity : Compounds with oxadiazole rings have shown significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been demonstrated to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Indole derivatives are known for their antimicrobial activities. The incorporation of thiophene further enhances this potential due to its own antimicrobial properties .
  • Enzyme Inhibition : Compounds similar to the target compound have been reported to inhibit key enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and carbonic anhydrases .

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Binding : The indole moiety can mimic natural ligands, allowing it to bind effectively to various receptors involved in signal transduction pathways.
  • Enzyme Interaction : The oxadiazole component may interact with enzymes critical for cellular metabolism and proliferation, leading to altered cellular functions.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies : A study on novel 1,2,4-oxadiazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF7), indicating potent anticancer activity .
  • Antimicrobial Efficacy : Research has demonstrated that thiophene-containing compounds possess significant antimicrobial activity against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various strains such as:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus

These compounds demonstrate minimum inhibitory concentrations (MICs) as low as 0.22 µg/mm², indicating strong potential for therapeutic applications in treating infections.

Anticancer Activity

The anticancer potential has been explored through in vivo studies:

  • Related compounds have been shown to suppress tumor growth in ovarian cancer models by over 100% through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Compounds in this class modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

The compound may inhibit key enzymes involved in cell proliferation and apoptosis pathways, contributing to its anticancer effects.

Receptor Modulation

It may interact with specific receptors that regulate inflammation and immune responses, further enhancing its therapeutic profile.

Antiviral Activity Against SARS-CoV-2

A recent study evaluated a library of related compounds against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Several exhibited strong inhibition with low cytotoxicity, suggesting their potential as antiviral agents against COVID-19.

Evaluation in Cancer Models

In vivo studies using mouse models demonstrated significant tumor size reduction through mechanisms involving apoptosis and disruption of the cell cycle.

Data Summary

Property Value
Antimicrobial MIC0.22 µg/mm²
Tumor Growth Suppression>100% in ovarian cancer xenografts
Inhibition of RdRpStrong inhibition with low cytotoxicity

Comparison with Similar Compounds

Structural Analog 1: 2-(2-Fluorophenoxy)-1-(3-((3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

  • Key Differences: Replaces the indolylthio group with a 2-fluorophenoxy substituent.
  • Phenoxy groups may reduce lipophilicity compared to indolylthio, impacting membrane permeability .
  • Synthesis : Likely follows analogous steps to tetrazole derivatives in , involving chloroacetylation and nucleophilic substitution with piperidine .

Structural Analog 2: BG15238 (1-(3-{[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one)

  • Key Differences : Substitutes the indolylthio group with a thiophen-3-yl and replaces the thiophene-oxadiazole with a methylphenyl-oxadiazole.
  • Molecular weight (381.49 g/mol vs. ~435.5 g/mol for the target compound) suggests differences in solubility and bioavailability .

Structural Analog 3: 1-(4-Fluorophenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Key Differences : Uses a triazole-thio scaffold instead of oxadiazole and indole.
  • Biological Data: Exhibits antimicrobial activity (MIC 31.25 µg/mL against Pseudomonas aeruginosa). Ethyl substituents improve potency compared to methyl analogs .
  • Implications : The indolylthio group in the target compound may offer enhanced π-π stacking or hydrogen-bonding interactions over triazole derivatives.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Indolylthio, Thiophene-oxadiazole ~435.5 (calculated) Not reported
2-(2-Fluorophenoxy)-1-(3-...) 2-Fluorophenoxy ~335 (estimated) No data available
BG15238 Thiophen-3-yl, Methylphenyl 381.49 Not reported
1-(4-Fluorophenyl)-2-((4-ethyl-5-...) Triazole-thio, Pyridinyl 441 MIC 31.25 µg/mL (P. aeruginosa)

Q & A

Q. What experimental/theoretical approaches study tautomerism in thio-containing analogs?

  • Integrated workflow :
  • Synthesize analogs with varying substituents (e.g., –CH₃ vs. –CF₃).
  • Calculate tautomer populations using Gaussian09 (B3LYP/6-311+G(d,p)).
  • Validate with variable-temperature NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.